3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol
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Overview
Description
3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as continuous flow synthesis and catalytic processes are often employed to optimize the production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(6-fluoropyridin-3-yl)propan-1-ol
- 6-(Trifluoromethyl)pyridin-3-ol
- 3-(Pyridin-2-yl)propan-1-ol
Uniqueness
3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(5-14-8)7(13)3-4-15/h1-2,5,7,15H,3-4,13H2 |
InChI Key |
JZYGQFJKUOVRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
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